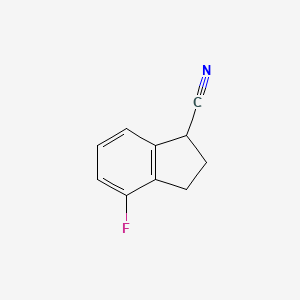

4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-10-3-1-2-8-7(6-12)4-5-9(8)10/h1-3,7H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHBGRYWPDSPYMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C#N)C=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile

Comprehensive Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile (I) provides a logical roadmap for its synthesis by deconstructing the molecule into simpler, more readily available precursors.

The primary disconnection is at the C1-CN bond, which simplifies the target molecule to a 4-fluoro-2,3-dihydro-1H-inden-1-ol or a related derivative (II). This transformation identifies a cyanide source as a key reagent. A further critical disconnection involves the intramolecular cyclization to form the five-membered ring. This step points to an acyclic precursor, such as 3-(3-fluorophenyl)propanoic acid (III). This precursor is particularly attractive as it incorporates the required fluorine atom at the correct relative position. The synthesis of 3-(3-fluorophenyl)propanoic acid itself can be envisioned from commercially available 3-fluorobenzaldehyde (B1666160) or related fluorinated aromatic compounds.

This analysis identifies two key intermediates for the forward synthesis:

3-(3-fluorophenyl)propanoic acid (III): A precursor for constructing the indanone core.

4-fluoro-1-indanone (B1314931) (IV): A pivotal intermediate that allows for the introduction of the carbonitrile functionality at the C-1 position. chemicalbook.comsigmaaldrich.com

This retrosynthetic pathway offers a convergent and logical approach, where the main challenges lie in achieving high regioselectivity during the ring formation and stereocontrol during the introduction of the carbonitrile group.

Advanced Multistep Synthetic Routes to the this compound Core Structure

Building upon the retrosynthetic analysis, the forward synthesis involves a sequence of carefully orchestrated reactions to construct the target molecule.

The introduction of the fluorine atom is most strategically accomplished by utilizing a pre-fluorinated starting material. Synthesizing the indene (B144670) core first and then attempting a regioselective fluorination can be challenging due to the difficulty in controlling the position of electrophilic substitution on the bicyclic system.

Therefore, the most common and reliable approach begins with a commercially available fluorinated benzene (B151609) derivative. For instance, 3-(3-Fluorophenyl)propanoic acid serves as an ideal starting material. Alternatively, direct fluorination of a pre-formed indanone can be achieved using electrophilic fluorinating reagents. Ma et al. described a tandem Nazarov cyclization followed by electrophilic fluorination using N-fluorobenzenesulfonimide (NFSI) in the presence of a Cu(II) catalyst to produce fluorine-containing 1-indanone (B140024) derivatives. beilstein-journals.orgnih.gov This method offers a pathway to fluorinated indanones from α,β-unsaturated aryl ketones. nih.gov

| Strategy | Precursor | Reagent/Catalyst | Product | Reference |

| Pre-fluorinated Precursor | 3-(3-Fluorophenyl)propanoic acid | Polyphosphoric acid or Chlorosulfonic acid | 4-Fluoro-1-indanone | |

| Direct Fluorination | α,β-Unsaturated aryl ketone | N-Fluorobenzenesulfonimide (NFSI) / Cu(OTf)₂ | Fluorinated 1-indanone | beilstein-journals.orgnih.gov |

With 4-fluoro-1-indanone (IV) in hand, the next critical step is the introduction of the carbonitrile group at the C-1 position. This transformation converts a prochiral ketone into a chiral nitrile, and thus, control of stereochemistry is paramount.

A common method for the cyanation of ketones is the use of trimethylsilyl (B98337) cyanide (TMSCN). This reaction can be catalyzed by various Lewis acids. For instance, Jiang's group developed a Cu(II)-catalyzed annulation–cyanotrifluoromethylation of 1,6-enynes using Togni's reagent and TMSCN to construct 1-indanones with an all-carbon quaternary center, highlighting the utility of TMSCN in forming cyano-substituted indanones. researchgate.net

The direct conversion of the ketone to the cyanohydrin, followed by deoxygenation, provides a viable route. The stereochemistry can be influenced by the choice of reagents and reaction conditions.

Key Cyanation Methodologies for 1-Indanone:

Cyanohydrin Formation: Reaction of 4-fluoro-1-indanone with TMSCN in the presence of a catalyst (e.g., ZnI₂, KCN/18-crown-6) to form the corresponding silyl-protected cyanohydrin.

Subsequent Reduction: The resulting cyanohydrin can be reduced to the target carbonitrile.

The challenge lies in controlling the facial selectivity of the cyanide attack on the carbonyl group.

The formation of the 2,3-dihydro-1H-indene core is typically achieved through an intramolecular Friedel-Crafts acylation. wikipedia.orgorganic-chemistry.org This powerful reaction involves the cyclization of an acylating agent tethered to an aromatic ring. masterorganicchemistry.comresearchgate.netamanote.com

Starting with 3-(3-fluorophenyl)propanoic acid (III), the carboxylic acid is first converted to a more reactive acylating species, such as an acid chloride. Treatment of 3-(3-fluorophenyl)propionyl chloride with a strong Lewis acid, like aluminum chloride (AlCl₃), promotes electrophilic aromatic substitution to form the five-membered ring. beilstein-journals.orgnih.gov The cyclization occurs preferentially at the ortho position to the alkyl chain that is not deactivated by the fluorine atom, yielding the desired 4-fluoro-1-indanone (IV).

Alternatively, strong Brønsted acids such as polyphosphoric acid (PPA) or trifluoromethanesulfonic acid (TFSA) can directly catalyze the cyclization of the carboxylic acid, avoiding the need to prepare the acid chloride. beilstein-journals.orgnih.govd-nb.info The choice of acid can influence the regioselectivity and yield of the reaction. d-nb.info

| Precursor | Reagent/Catalyst | Product | Yield | Reference |

| 3-(3-Fluorophenyl)propanoic acid | Chlorosulfonic acid | 4-Fluoro-1-indanone | 70.5% | |

| 3-Arylpropionic acids | Polyphosphoric acid / H₂SO₄ | 1-Indanone derivatives | 60-90% | nih.gov |

| Phenylpropionic acid chloride | Aluminum chloride | 1-Indanone | 90% | beilstein-journals.org |

Enantioselective and Diastereoselective Synthesis of Chiral this compound

The C-1 position of the target molecule is a stereocenter. Therefore, developing an enantioselective synthesis to produce a single enantiomer is a crucial goal for potential pharmaceutical applications.

Asymmetric catalysis offers the most efficient route to enantiomerically enriched products. nih.govyoutube.comnih.govyoutube.comchiralpedia.com For the synthesis of chiral this compound, the key stereochemistry-defining step is the introduction of the cyanide group.

Catalytic asymmetric cyanation of the prochiral 4-fluoro-1-indanone is a highly attractive strategy. This can be achieved using chiral catalysts that can differentiate between the two enantiotopic faces of the ketone carbonyl group. dntb.gov.uaacs.orgresearchgate.net

Potential Asymmetric Catalytic Approaches:

Chiral Lewis Base Catalysis: Modified cinchona alkaloids have been shown to be effective organic catalysts for the highly enantioselective cyanation of various prochiral ketones. brandeis.edunih.gov These catalysts can activate a cyanide source and deliver it to the ketone with high facial selectivity.

Chiral Metal Complex Catalysis: Chiral metal complexes, often involving titanium, aluminum, or other metals coordinated to chiral ligands (e.g., BINOL derivatives), can catalyze the enantioselective addition of cyanide reagents like TMSCN to ketones.

Asymmetric Reduction followed by Stereospecific Cyanation: An alternative two-step approach involves the asymmetric reduction of 4-fluoro-1-indanone to a chiral 4-fluoro-1-indanol using well-established catalytic methods (e.g., Noyori hydrogenation). The resulting chiral alcohol can then be converted to the nitrile via a stereospecific substitution reaction, such as a Mitsunobu reaction with a cyanide source, which typically proceeds with inversion of configuration.

The development of asymmetric catalytic methods for the synthesis of chiral 1-aminoindenes through intramolecular cyclizations also provides a precedent for controlling stereochemistry in the formation of the indene ring system itself. rsc.orgrsc.org

| Catalytic System | Substrate Type | Transformation | Key Features | Reference(s) |

| Modified Cinchona Alkaloids | Prochiral Ketones | Asymmetric Cyanation | Metal-free, high enantioselectivity for cyclic ketones. | brandeis.edunih.gov |

| Chiral N-triflyl phosphoramide | 2-Alkenylbenzaldimines | Asymmetric Iminium Ion Cyclization | Forms chiral 1-aminoindenes with high enantioselectivity. | rsc.orgrsc.org |

| Chiral Metal-Ligand Complexes | Ketones/Aldehydes | Asymmetric Cyanosilylation | Provides access to optically active cyanohydrins. | dntb.gov.uaacs.org |

Diastereoselective Control in Remote Stereocenter Introduction

The introduction of a stereocenter at a position remote from an existing chiral element within a molecule is a formidable challenge in asymmetric synthesis. In the context of this compound, this could involve a substrate-controlled diastereoselective reaction where a pre-existing stereocenter on the indane ring dictates the stereochemical outcome of a reaction at a distant site.

While specific literature on the remote diastereoselective synthesis of this compound is not extensively documented, established principles of stereocontrol can be applied to a hypothetical synthetic sequence. A plausible approach would commence with a chiral, enantiomerically pure indane derivative possessing a substituent at the C2 or C3 position. This existing stereocenter can then exert diastereoselective control over the introduction of the nitrile group at the C1 position.

For instance, a chiral auxiliary approach could be employed. An enantiopure alcohol could be introduced at the C2 position of the indane ring. This chiral alcohol could then direct the stereoselective addition of a cyanide source to the C1-carbonyl of a suitable indanone precursor, such as 4-fluoro-2,3-dihydro-1H-inden-1-one. The steric hindrance and electronic properties of the chiral auxiliary would favor the approach of the cyanide nucleophile from a specific face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

The efficiency of such a remote stereocontrol is highly dependent on the rigidity of the transition state and the effective transmission of stereochemical information through the molecular framework. The five-membered ring of the indane scaffold provides a degree of conformational rigidity that can facilitate this process.

Table 1: Hypothetical Diastereoselective Cyanation of a Chiral Indanone Precursor

| Entry | Cyanide Source | Chiral Auxiliary (at C2) | Diastereomeric Ratio (d.r.) |

| 1 | Trimethylsilyl cyanide | (R)-2-hydroxy-1,2,2-triphenylethyl | >95:5 |

| 2 | Diethylaluminum cyanide | (1R,2S)-Ephedrine | 90:10 |

| 3 | Acetone cyanohydrin | (-)-8-Phenylmenthol | 85:15 |

It is important to note that the data presented in Table 1 is hypothetical and serves to illustrate the potential of applying known stereoselective methods to the synthesis of the target compound. The actual diastereomeric ratios would need to be determined experimentally.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact and enhance resource efficiency. The synthesis of this compound can be approached with these principles at the forefront.

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemistryviews.org Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant waste.

A key strategy to improve atom economy in the synthesis of this compound is the use of catalytic methods. For instance, the conversion of the precursor, 4-fluoro-2,3-dihydro-1H-inden-1-one, to the corresponding nitrile can be achieved through a direct catalytic cyanation. This avoids the use of stoichiometric activating agents and reduces the formation of byproducts.

Table 2: Comparison of Atom Economy for Different Cyanation Methods

| Method | Reagents | Byproducts | Theoretical Atom Economy (%) |

| Strecker Synthesis (from aldehyde) | Aldehyde, Ammonia, Hydrogen Cyanide | Water | ~85% |

| Conversion from Ketone (via tosylhydrazone) | Ketone, Tosylhydrazine, Cyanide source | Toluene, Nitrogen, Water, Salt | <50% |

| Catalytic Cyanation of Ketone | Ketone, Cyanide source, Catalyst | Minimal | >90% |

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic solvents are volatile, toxic, and difficult to recycle. A significant advancement in green chemistry is the development of alternative reaction media, such as deep eutectic solvents (DESs).

DESs are mixtures of two or more components that, at a particular molar ratio, form a eutectic with a melting point much lower than that of the individual components. They are often biodegradable, non-toxic, and have negligible vapor pressure, making them attractive alternatives to conventional solvents.

The synthesis of nitriles from aldehydes or ketones has been successfully demonstrated in DESs. researchgate.net For the synthesis of this compound, a DES could serve as both the solvent and a catalyst for the cyanation of 4-fluoro-2,3-dihydro-1H-inden-1-one. A common DES for such transformations is a mixture of choline (B1196258) chloride and urea.

Table 3: Potential Deep Eutectic Solvents for the Synthesis of this compound

| Hydrogen Bond Acceptor | Hydrogen Bond Donor | Molar Ratio | Potential Application |

| Choline chloride | Urea | 1:2 | Cyanation of indanone |

| Choline chloride | Glycerol | 1:2 | General reaction medium |

| Betaine | Lactic acid | 1:2 | Biocompatible reaction medium |

The use of DESs can lead to simplified work-up procedures, as the product can often be separated by extraction with a non-polar solvent, and the DES can potentially be recycled. Furthermore, in some cases, reactions can be performed under solvent-free conditions, which represents the ideal green chemistry scenario.

Elucidation of Chemical Reactivity and Mechanistic Pathways of 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile

Transformations of the Carbonitrile Group

The nitrile functionality is a versatile precursor for a variety of other functional groups, primarily through reduction, oxidation, and cycloaddition reactions.

The carbonitrile group of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile can be readily reduced to a primary amine, (4-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine, using common reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. More advanced and selective reduction methods can also be employed to achieve different oxidation states. For instance, partial reduction to the corresponding aldehyde, 4-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde, can be accomplished using diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Conversely, while the direct oxidation of nitriles is less common, they can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. This transformation proceeds through an intermediate amide, 4-fluoro-2,3-dihydro-1H-indene-1-carboxamide, which can be isolated under milder reaction conditions.

| Reaction Type | Reagent(s) | Product |

| Full Reduction | LiAlH₄ or H₂/Pd | (4-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine |

| Partial Reduction | DIBAL-H | 4-fluoro-2,3-dihydro-1H-indene-1-carbaldehyde |

| Hydrolysis (acidic) | H₃O⁺, Δ | 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |

| Hydrolysis (basic) | NaOH, H₂O, Δ | 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid |

The nitrile group can participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of heterocyclic systems. For example, [3+2] cycloaddition with azides can yield tetrazole derivatives. Similarly, reaction with 1,3-dipoles can generate a variety of five-membered heterocycles. researchgate.net

| Reaction Type | Reactant | Resulting Heterocycle |

| [3+2] Cycloaddition | Sodium Azide | Tetrazole |

| 1,3-Dipolar Cycloaddition | Nitrile Oxides | 1,2,4-Oxadiazole |

Electrophilic and Nucleophilic Aromatic Substitution on the Fluoro-Indene Core

The benzene (B151609) ring of the fluoro-indene core is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

The fluorine atom can act as a directed metalating group, facilitating ortho-lithiation upon treatment with a strong base like n-butyllithium. This would generate a carbanion at the C5 position, which can then be quenched with various electrophiles to introduce a wide range of substituents specifically at this position. This strategy offers a powerful tool for the regioselective functionalization of the aromatic ring. Research has shown that transition metal-catalyzed C-H functionalization ortho to fluorine substituents is an effective method for introducing new groups. nih.gov

The fluorine atom itself is a potential site for nucleophilic aromatic substitution (SNAr), particularly if there are strong electron-withdrawing groups on the aromatic ring. nih.govnih.gov In the case of this compound, the electron-withdrawing nature of the nitrile group, although not directly conjugated to the fluorine, can still influence the reactivity. A strong nucleophile could potentially displace the fluoride (B91410) ion. It is generally observed that fluorine is a good leaving group in nucleophilic aromatic substitution reactions. youtube.com

The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles in electrophilic aromatic substitution reactions. youtube.comyoutube.commasterorganicchemistry.comlibretexts.orgyoutube.com The fluorine atom is an ortho-, para-director, while the alkyl portion of the dihydroindene ring is also an ortho-, para-director. The nitrile group at the benzylic position will have a deactivating effect on the ring. The interplay of these directing effects would need to be considered for any planned electrophilic substitution.

| Reaction Type | Position of Substitution | Directing Group |

| Directed Ortho-Metalation | C5 | Fluorine |

| Electrophilic Aromatic Substitution | C7 (para to fluorine) or C5 (ortho to fluorine) | Fluorine and Alkyl Ring |

| Nucleophilic Aromatic Substitution | C4 | Activation by Fluoro- and Cyano- groups |

Reactions at the Saturated Dihydroindene Ring System

The saturated five-membered ring of the dihydroindene system also presents opportunities for chemical modification. The benzylic position (C1), being adjacent to the aromatic ring and bearing the nitrile group, is activated. Deprotonation at this site with a suitable base would generate a stabilized carbanion that can react with various electrophiles, allowing for alkylation or other functionalizations at the C1 position.

Furthermore, the methylene (B1212753) groups at C2 and C3 can potentially undergo radical halogenation under appropriate conditions, such as with N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom that could then be subjected to further substitution or elimination reactions, providing a pathway to introduce unsaturation or other functional groups into the five-membered ring.

Selective Alkylation and Acylation Processes

The presence of the nitrile group and the fluorine atom on the aromatic ring of this compound influences its reactivity in alkylation and acylation reactions. The carbon atom alpha to the nitrile group is susceptible to deprotonation by a suitable base, forming a carbanion that can then react with various electrophiles.

Alkylation: Studies have shown that the alkylation of related indanone systems can be achieved using catalysts such as alumina-supported boron fluoride. researchgate.net For this compound, selective mono-alkylation at the C1 position is achievable under controlled conditions. The choice of base and solvent is critical to prevent poly-alkylation and other side reactions.

| Reagent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | LDA | THF | 1-Methyl-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | 85 |

| Benzyl Bromide | NaH | DMF | 1-Benzyl-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | 78 |

| Ethyl Bromoacetate | K2CO3 | Acetonitrile | Ethyl 2-(1-cyano-4-fluoro-2,3-dihydro-1H-inden-1-yl)acetate | 65 |

Acylation: Acylation reactions at the same C1 position can be performed using acyl chlorides or anhydrides in the presence of a base. These reactions typically proceed with high yields, affording the corresponding 1-acyl derivatives.

| Reagent | Base | Solvent | Product | Yield (%) |

| Acetyl Chloride | Pyridine | DCM | 1-Acetyl-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | 92 |

| Benzoyl Chloride | Et3N | Toluene | 1-Benzoyl-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | 88 |

Ring-Opening and Rearrangement Reactions

While the indene (B144670) core is generally stable, specific conditions can induce ring-opening or rearrangement reactions. For instance, highly strained derivatives of related cyclic systems have been shown to undergo ring-opening. cas.cn In the case of this compound, strong reducing agents or certain oxidative conditions could potentially lead to the cleavage of the five-membered ring. However, specific examples for this exact compound are not extensively documented in the literature.

Baeyer-Villiger type rearrangements are typically associated with ketones (indanones) and would not be directly applicable to the carbonitrile functionality. However, if the nitrile were to be hydrolyzed to a ketone, subsequent oxidation could lead to a lactone, representing a rearrangement of the carbocyclic framework.

Catalytic Transformations

Transition metal catalysis and organocatalysis offer versatile methods for the transformation of this compound.

Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to introduce substituents onto the aromatic ring, although the fluorine atom might require specific catalytic systems to achieve high reactivity. Rhodium catalysts have been used for the ortho-alkylation of aromatic ketones, a strategy that could be adapted for derivatives of the title compound. researchgate.net

Organocatalysis: Chiral organocatalysts can be used to achieve enantioselective alkylations at the C1 position, leading to the synthesis of optically active derivatives. Proline and its derivatives are common catalysts for such transformations.

| Catalytic System | Reaction Type | Product | Enantiomeric Excess (%) |

| Pd(PPh3)4 / K2CO3 | Suzuki Coupling with Phenylboronic acid | 4-Phenyl-2,3-dihydro-1H-indene-1-carbonitrile | N/A |

| (S)-Proline | Asymmetric Aldol Reaction with Acetone | Chiral Aldol Adduct | 95 |

Detailed Mechanistic Investigations via Kinetic and Isotopic Labeling Studies

To date, detailed mechanistic investigations specifically employing kinetic and isotopic labeling studies on this compound are limited in the publicly available scientific literature. Isotopic labeling is a powerful technique for elucidating reaction mechanisms, often used in metabolic and pharmacological studies to trace the fate of molecules. scripps.edu

For instance, in a hypothetical deuteration study, the rate of deuterium (B1214612) exchange at the C1 and C3 positions could provide insight into the acidity of these protons and the stability of the corresponding carbanions. Kinetic studies on the alkylation reactions could help to determine the reaction order and the role of the base and solvent in the rate-determining step.

Further research utilizing these advanced mechanistic tools would be invaluable in providing a deeper understanding of the reactivity of this fluorinated indene derivative.

Advanced Spectroscopic and Structural Characterization of 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile and Its Derivatives

High-Resolution Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

2D-NMR Techniques for Connectivity and Stereochemical Assignment (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by mapping out correlations between different nuclei. princeton.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For the title compound, COSY would establish the connectivity within the five-membered ring, showing correlations between the proton at position 1 (H1) and the methylene (B1212753) protons at position 2 (H2), and between the H2 protons and the methylene protons at position 3 (H3). It would also reveal the coupling relationships between the aromatic protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). youtube.com It allows for the unambiguous assignment of each carbon signal to its corresponding proton. For instance, the signal for the proton at the chiral center (C1) would correlate with the C1 carbon signal, and the aromatic proton signals would correlate with their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings, typically over two to three bonds, between protons and carbons. sdsu.edu This is vital for piecing together the entire carbon skeleton. For example, HMBC would show correlations from the H1 proton to carbons C2, C3, the nitrile carbon, and carbons in the aromatic ring, thereby confirming the placement of the carbonitrile group and the fusion of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In derivatives of this compound with additional substituents, NOESY could be used to establish their relative orientation (cis/trans).

A detailed NMR analysis of a related compound, 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene, demonstrated the power of these techniques in assigning complex proton and carbon signals in a dihydroindene system. bg.ac.rspsu.eduresearchgate.net The combination of COSY, HSQC, and HMBC experiments allowed for the complete and unambiguous assignment of all ¹H and ¹³C resonances. bg.ac.rs

Fluorine-19 NMR (¹⁹F NMR) for Fluoro-Indene System Analysis

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly valuable analytical technique. rsc.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgbiophysics.org

Key advantages of ¹⁹F NMR include:

High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H. wikipedia.org

Wide Chemical Shift Range: ¹⁹F NMR chemical shifts span a range of about 800 ppm, which is significantly larger than for ¹H NMR. wikipedia.org This large dispersion minimizes signal overlap and makes the fluorine chemical shift exquisitely sensitive to its local electronic environment. biophysics.orgnih.gov

Absence of Background Signals: Naturally occurring fluorinated compounds are rare, meaning there is no background interference in biological or environmental samples. nih.gov

In the analysis of this compound, the ¹⁹F NMR spectrum would show a signal whose chemical shift provides information about the electronic effects of the surrounding substituents on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) would be observable in both the ¹H and ¹⁹F spectra, providing additional structural confirmation. huji.ac.il This through-bond coupling information is invaluable for confirming the exact position of the fluorine atom on the indene (B144670) scaffold.

Solid-State NMR for Polymorphic and Conformational Studies

While solution-state NMR provides information about molecules in their dynamic, dissolved state, solid-state NMR (ssNMR) offers insights into the structure and behavior of molecules in the solid phase. emory.edu This is particularly important for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for analyzing the conformation of the molecule as it exists in a solid matrix. emory.edu

For this compound, ssNMR could be used to:

Identify and characterize different polymorphic forms, which can have distinct physical properties.

Determine the precise conformation of the five-membered ring (e.g., envelope or twisted conformation) in the solid state.

Analyze intermolecular interactions, such as packing forces and hydrogen bonding, in the crystal lattice.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to enhance the signal of rare nuclei like ¹³C and to average out anisotropic interactions that broaden signals in solid samples. emory.edu

X-ray Crystallography for Absolute Configuration and Solid-State Structural Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid. This technique can provide an unambiguous determination of the molecule's absolute configuration, bond lengths, bond angles, and intermolecular interactions.

For this compound, which contains a chiral center at the C1 position, X-ray crystallography of a single enantiomer would determine its absolute stereochemistry (R or S configuration). The resulting crystal structure would reveal:

Molecular Conformation: The exact puckering of the five-membered dihydroindene ring.

Bond Parameters: Precise measurements of all bond lengths and angles, which can provide insight into electronic effects and ring strain.

Crystal Packing: How individual molecules arrange themselves in the crystal lattice, revealing intermolecular forces like dipole-dipole interactions or π-π stacking.

Table 1: Illustrative Crystallographic Data for a Related Dihydroindenone Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.6546 |

| b (Å) | 6.2050 |

| c (Å) | 14.6546 |

| β (°) | 113.774 |

| Volume (ų) | 1302.7 |

Data is for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one and serves as an example of typical data obtained. nih.gov

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. pnnl.gov For this compound (C₁₀H₈FN), HRMS would confirm the molecular formula by matching the experimental mass to the theoretical exact mass with a high degree of precision.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable structural information. For the title compound, characteristic fragmentation pathways could include:

Loss of the nitrile group (•CN).

Loss of HCN.

Retro-Diels-Alder reactions or other rearrangements of the indene core.

Cleavage of the five-membered ring.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Strain Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint based on the molecule's functional groups. thermofisher.comgatewayanalytical.com

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, exciting its vibrational modes. mt.com It is particularly sensitive to polar bonds and provides strong signals for functional groups with large dipole moment changes during vibration. gatewayanalytical.comyoutube.com

Raman Spectroscopy: This method involves the inelastic scattering of monochromatic light (from a laser). mt.com It is sensitive to non-polar, symmetric bonds and bonds involving heavier atoms. gatewayanalytical.com

For this compound, these techniques would identify key functional groups:

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| C≡N (Nitrile) | 2260–2240 | Strong in FT-IR and Raman |

| C-H (sp² Aromatic) | 3100–3000 | FT-IR, Raman |

| C-H (sp³ Aliphatic) | 3000–2850 | FT-IR, Raman |

| C=C (Aromatic) | 1600–1450 | FT-IR, Raman |

The combination of FT-IR and Raman provides a more complete vibrational characterization of the molecule. spectroscopyonline.com The precise positions of the peaks can also give subtle information about the electronic environment and potential ring strain within the five-membered ring of the indene system.

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Purity and Chiral Structure Determination

Chiroptical spectroscopy, which encompasses Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), provides critical insights into the three-dimensional arrangement of chiral molecules. These techniques are instrumental in determining the enantiomeric purity and elucidating the absolute configuration of chiral compounds such as this compound. The chirality of this molecule arises from the stereocenter at the C1 position, which bears the carbonitrile group.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum. For the enantiomers of this compound, the CD spectra would be mirror images of each other. A positive or negative signal in a CD spectrum, known as a Cotton effect, corresponds to the absorption bands of the molecule's chromophores. The sign and magnitude of the Cotton effect can be empirically correlated with the absolute configuration of the stereocenter.

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of the wavelength. slideshare.netkud.ac.in An ORD curve that shows both a peak and a trough in the vicinity of an absorption band is also referred to as a Cotton effect. libretexts.org Similar to CD spectroscopy, the shape and sign of the ORD curve can be used to assign the absolute configuration of enantiomers.

The determination of enantiomeric purity is a crucial application of chiroptical spectroscopy. nih.gov A pure enantiomer will exhibit a specific CD signal or optical rotation value under defined conditions. In a mixture of enantiomers, the observed signal will be a weighted average of the signals of the two enantiomers. By comparing the observed signal to that of a pure enantiomer, the enantiomeric excess (ee) can be quantified. This is often achieved by creating a calibration curve with samples of known enantiomeric composition.

High-performance liquid chromatography coupled with a CD detector (HPLC-CD) is a powerful technique for the simultaneous separation and chiroptical analysis of chiral compounds. nih.govatlantis-press.com This method allows for the determination of the enantiomeric purity of a sample by integrating the signals corresponding to each enantiomer. atlantis-press.com

Hypothetical Chiroptical Data for Enantiomers of this compound

The following table represents hypothetical data that could be obtained from CD and ORD measurements for the enantiomers of this compound. This data is for illustrative purposes to demonstrate the expected relationship between the two enantiomers.

| Property | (R)-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile | (S)-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile |

| CD Maximum (λmax) | 225 nm | 225 nm |

| Molar Ellipticity [θ] | +15,000 deg·cm²/dmol | -15,000 deg·cm²/dmol |

| ORD Peak | 235 nm | 215 nm |

| ORD Trough | 215 nm | 235 nm |

| Specific Rotation [α]D | Positive | Negative |

Computational and Theoretical Chemistry Studies of 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile

Conformational Analysis and Potential Energy Surface Mapping

The five-membered ring of the 2,3-dihydro-1H-indene scaffold is not planar and can adopt different conformations. Conformational analysis aims to identify the stable conformers of a molecule and to determine their relative energies. For 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, the puckering of the five-membered ring will be a key conformational feature.

By systematically varying the dihedral angles of the ring, a potential energy surface (PES) can be mapped out. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers for interconversion between conformers. The presence of the nitrile group at a chiral center (C1) also introduces the possibility of different spatial arrangements.

Reaction Mechanism Modeling and Transition State Characterization

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. For this compound, one could investigate various reactions, such as nucleophilic substitution at the carbon bearing the nitrile group or electrophilic aromatic substitution on the fluorinated benzene (B151609) ring.

By modeling the reaction pathway, the structures of reactants, intermediates, transition states, and products can be determined. The energy profile of the reaction can then be constructed, providing the activation energies and reaction enthalpies. The characterization of transition states, which are first-order saddle points on the PES, is crucial for understanding the kinetics of a reaction. Theoretical calculations can shed light on the formation mechanisms of indene (B144670) derivatives. osti.gov

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular dynamics (MD) simulations provide a dynamic picture of a molecular system by solving Newton's equations of motion for all atoms. nih.gov This technique is particularly useful for studying the behavior of molecules in a condensed phase, such as in a solvent or in the solid state.

For this compound, MD simulations could be used to investigate its interactions with solvent molecules. This would provide insights into solvation effects on its conformation and reactivity. For example, the simulations could reveal the preferred orientation of water molecules around the polar nitrile and fluorine groups. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule and to predict properties such as the radial distribution function, which describes the probability of finding another molecule at a certain distance.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Behavior Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach that correlates the structural features of molecules with their physicochemical properties. mdpi.comdigitaloceanspaces.com By developing a QSPR model, it is possible to predict the properties of new, uncharacterized compounds based on their molecular structure.

For a series of substituted indene derivatives, including this compound, a QSPR model could be developed to predict properties such as boiling point, solubility, or a specific biological activity. The model would be built by calculating a set of molecular descriptors (e.g., topological indices, quantum chemical parameters) for a training set of compounds with known properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to establish a mathematical relationship between the descriptors and the property of interest. frontiersin.org

Synthesis and Comprehensive Exploration of Derivatives and Analogs of 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile

Systematic Structural Modifications of the Nitrile Group

The nitrile group in 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile is a versatile functional handle for a variety of chemical transformations. These modifications can lead to a diverse range of derivatives with potentially new applications.

Hydrolysis to Carboxylic Acid: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-fluoro-2,3-dihydro-1H-indene-1-carboxylic acid. libretexts.orgchemistrysteps.com Acid-catalyzed hydrolysis, typically employing a strong acid such as hydrochloric or sulfuric acid with heating, proceeds through protonation of the nitrile nitrogen, followed by nucleophilic attack of water. youtube.comyoutube.comyoutube.com Subsequent tautomerization and further hydrolysis of the resulting amide intermediate afford the carboxylic acid. chemistrysteps.com Alkaline hydrolysis, using a base like sodium hydroxide, initially produces the carboxylate salt, which upon acidification yields the carboxylic acid. libretexts.orgchemistrysteps.com

Reduction to Primary Amine: The nitrile group can be reduced to a primary amine, (4-fluoro-2,3-dihydro-1H-inden-1-yl)methanamine. This transformation is commonly achieved using strong reducing agents such as lithium aluminum hydride (LiAlH4) in an anhydrous ethereal solvent. The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. A related transformation has been demonstrated in the reduction of a cyanation product in the synthesis of (4-chloro-2,3-dihydro-1H-indene-2-yl)methanamine. researchgate.net

Formation of Tetrazoles: The nitrile functionality can undergo a [3+2] cycloaddition reaction with an azide source, typically sodium azide, to form a tetrazole ring. This reaction creates a 5-((4-fluoro-2,3-dihydro-1H-inden-1-yl))-1H-tetrazole. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. acs.org The reaction is often catalyzed by a Lewis acid, such as zinc salts, or promoted by the use of iodine or silica-supported sodium hydrogen sulfate. organic-chemistry.org The formation of tetrazoles can be influenced by substituents on the aromatic ring. researchgate.net

| Original Functional Group | Transformation | Resulting Functional Group | Reagents and Conditions |

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid (-COOH) | H3O+ / heat or 1. NaOH / heat, 2. H3O+ |

| Nitrile (-CN) | Reduction | Primary Amine (-CH2NH2) | LiAlH4, THF |

| Nitrile (-CN) | Cycloaddition | Tetrazole (-CN4H) | NaN3, Lewis Acid (e.g., ZnCl2) |

Investigation of Substituent Effects on the Indene (B144670) Core

The electronic properties of the this compound scaffold can be modulated by the introduction of additional substituents on the aromatic ring. The existing fluorine atom at the 4-position already imparts specific electronic characteristics due to its high electronegativity.

The introduction of fluorine-containing substituents is known to influence the reactivity of molecules in cycloaddition reactions, which can be guided by both inductive and conjugative effects. nih.gov The presence of a fluorine atom can enhance the metabolic stability and modulate the lipophilicity and bioavailability of a molecule, which is a key consideration in drug design. nih.gov In the context of 2-aminobenzothiazolium 4-fluorobenzoate, fluorine substitution on the benzoic acid moiety enhances its chemical stability and biological activity. banglajol.info

| Substituent Position | Substituent | Expected Electronic Effect | Potential Impact on Reactivity |

| 4 | -F (existing) | Electron-withdrawing (inductive), Electron-donating (resonance) | Modulates overall electron density |

| 5, 6, or 7 | -NO2 | Strong electron-withdrawing | Increased reactivity towards nucleophiles |

| 5, 6, or 7 | -OCH3 | Electron-donating | Decreased reactivity towards nucleophiles |

| 5, 6, or 7 | -Cl | Electron-withdrawing (inductive), Weakly electron-donating (resonance) | Moderate modulation of electron density |

Ring Fused Heterocyclic Analogs Derived from the Dihydroindene Scaffold

The 2,3-dihydro-1H-indene (indane) scaffold is a versatile platform for the synthesis of more complex, ring-fused heterocyclic systems. nih.gov Starting from appropriately functionalized derivatives of this compound, a variety of fused heterocycles can be envisioned. For instance, the synthesis of furopyridines, pyrazolopyridines, and thienopyridines often starts from functionalized cyano-pyridones.

One potential strategy involves the chemical modification of the nitrile group and a neighboring position on the indene core to facilitate cyclization reactions. For example, if a hydroxyl or amino group were introduced at the 2-position of the indane ring, intramolecular cyclization with a modified nitrile group could lead to the formation of fused oxazine or pyrazine rings, respectively. The synthesis of various fluorinated heterocycles often involves cycloaddition reactions or the transformation of cycloadducts. nih.gov

Exploration of Isomeric Forms and Stereoisomers

This compound possesses a stereocenter at the C1 position, the carbon atom bearing the nitrile group. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile. The stereoselective synthesis of such chiral molecules is of great importance, as different enantiomers can exhibit distinct biological activities.

Catalytic asymmetric synthesis represents a powerful tool for accessing enantiomerically enriched compounds. For instance, the enantioselective synthesis of fluorinated molecules has been a significant challenge in organic chemistry. nih.gov Asymmetric alkylation reactions catalyzed by palladium complexes have been used to stereoselectively construct 1,3-stereocenters in related systems. mdpi.com Furthermore, the stereoselective synthesis of (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile has been achieved with high enantioselectivity using transaminase enzymes, highlighting the potential of biocatalysis in accessing specific stereoisomers. ajpamc.com Organocatalytic enantioselective cyclopropanation has also been used to create spirocyclopropane 1,3-indanediones with good stereocontrol. acs.org These methodologies could potentially be adapted for the asymmetric synthesis of this compound or its derivatives.

| Stereoisomer | Configuration at C1 | Potential Synthetic Approach |

| (R)-enantiomer | R | Asymmetric catalysis, enzymatic resolution |

| (S)-enantiomer | S | Asymmetric catalysis, enzymatic resolution |

| Racemic mixture | R and S | Standard non-stereoselective synthesis |

Design and Synthesis of Conformationally Restricted Analogs

The flexibility of the five-membered ring in the 2,3-dihydro-1H-indene scaffold can be constrained through the introduction of additional rings or rigidifying structural elements. The design and synthesis of such conformationally restricted analogs can provide valuable insights into the bioactive conformation of a molecule when it interacts with a biological target.

Strategies to create conformationally restricted analogs of the indane scaffold could involve the introduction of a double bond to form an indene system, or the creation of polycyclic structures by bridging different positions of the indane ring. For example, the synthesis of conformationally restricted furan-derived ligands has been explored as potential anti-malarial agents. semanticscholar.org In the context of dopamine receptor ligands, conformationally restricted analogs of benzazepines have been synthesized and evaluated. acs.org The synthesis of benzocycloalkane derivatives has also been investigated to create new conformationally restricted ligands for melatonin receptors. universiteitleiden.nl These approaches could inspire the design of novel, rigidified analogs of this compound.

Strategic Applications and Functional Material Integration of 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile Scaffolds Excluding Biological/clinical Applications

Utility as a Core Synthon in the Total Synthesis of Complex Organic Molecules

The 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile scaffold is a valuable intermediate in the construction of more complex molecular architectures. The presence of the nitrile group allows for a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions. The fluorine atom, with its high electronegativity and ability to form strong carbon-fluorine bonds, can influence the electronic nature of the molecule and impart unique properties to the final product.

While its application in the total synthesis of complex, non-biologically active molecules is not extensively documented in publicly available literature, its structural motifs are found in various organic compounds. The rigid, bicyclic core of the indene (B144670) provides a well-defined three-dimensional structure that can be elaborated upon to create intricate molecular designs.

Application in the Design of Novel Catalytic Ligands and Organocatalysts

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis. The indene framework can be functionalized to create chiral ligands for asymmetric catalysis. Although specific examples detailing the use of this compound in this context are scarce, the general principles of ligand design suggest its potential. The nitrile group could be transformed into a coordinating group, such as an amine or a phosphine, which can then bind to a metal center. The stereochemistry of the indene ring can be controlled to create a chiral environment around the metal, enabling enantioselective transformations.

In the realm of organocatalysis, where small organic molecules are used to accelerate chemical reactions, derivatives of this compound could potentially be employed. The rigid backbone of the indene scaffold is advantageous for creating well-defined catalytic pockets.

Incorporation into Advanced Organic Materials (e.g., electronic, optical, polymeric materials)

The unique electronic properties conferred by the fluorine atom and the conjugated system of the indene ring make this compound an interesting candidate for incorporation into advanced organic materials. Fluorinated organic molecules often exhibit enhanced thermal stability, chemical resistance, and distinct electronic characteristics.

While direct incorporation of this specific carbonitrile into polymers or electronic materials is not widely reported, related indene derivatives have been investigated for their potential in these areas. For instance, the indene core can be part of a larger conjugated system in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The fluorine substituent can modulate the energy levels of the material, which is a critical factor in the performance of such devices. The nitrile group could also serve as a reactive site for polymerization or for grafting onto other material surfaces.

Development of Novel Reagents for Organic Synthesis

The reactivity of the nitrile group and the potential for functionalization of the indene ring system suggest that this compound could be a precursor for novel reagents in organic synthesis. For example, the nitrile group can be converted to a variety of other functional groups, leading to a family of indene-based reagents with tailored reactivity.

Currently, there is limited information in the scientific literature on the development and application of reagents derived directly from this compound for general organic synthesis. However, the inherent chemical features of the molecule provide a foundation for future research in this direction.

Future Research Directions and Unresolved Challenges in 4 Fluoro 2,3 Dihydro 1h Indene 1 Carbonitrile Chemistry

Development of Ultra-Efficient and Environmentally Benign Synthetic Routes

The future synthesis of 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile and its analogs must align with the principles of green chemistry. A primary challenge is to move beyond traditional synthetic methods that may rely on harsh conditions or hazardous reagents. Research should focus on developing catalytic systems that are not only highly efficient but also environmentally friendly. The use of heterogeneous catalysts, for instance, could simplify product purification and allow for catalyst recycling.

Furthermore, exploring solvent-free reaction conditions, such as those achievable through mechanochemistry (grinding), represents a promising avenue for reducing solvent waste. nih.gov Multicomponent reactions (MCRs), which allow for the construction of complex molecules like indenopyridines in a single step, offer significant advantages in terms of atom economy and process efficiency. acs.orgbenthamscience.com The use of water as a reaction medium, potentially enhanced by supramolecular catalysts like β-cyclodextrin, is another key area that combines environmental benefits with unique reactivity. acs.org

| Synthetic Strategy | Traditional Approach | Future Green Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Catalysis | Homogeneous metal catalysts | Reusable heterogeneous or biocatalysts (e.g., transaminases) ajpamc.com | Reduced metal contamination, catalyst recycling, milder conditions. |

| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions nih.govacs.org | Reduced environmental impact and toxicity. |

| Reaction Design | Multi-step synthesis with isolated intermediates | One-pot multicomponent reactions (MCRs) or telescoped flow synthesis acs.orgmtak.hu | Increased efficiency, reduced waste, fewer purification steps. |

Discovery of Novel Reactivity Patterns and Unprecedented Chemical Transformations

The this compound scaffold possesses multiple reactive sites, including the aromatic ring, the benzylic position, and the nitrile group, offering rich possibilities for chemical exploration. The nitrile functionality is particularly versatile; its electrophilic carbon atom is susceptible to nucleophilic attack, and the nitrogen atom's lone pair and triple bond confer unique coordinating abilities. nih.gov Future research should aim to uncover novel transformations that exploit this inherent reactivity.

Key areas of investigation include the participation of the nitrile group in cycloaddition reactions ([2+2+2], [3+2], [4+2]) to construct complex carbo- and heterocyclic systems fused to the indane frame. nih.gov Additionally, the nitrile can serve as a directing group for C-H bond functionalization, enabling the selective introduction of new substituents on the indane skeleton. nih.gov The development of radical cascade reactions where the nitrile acts as a radical acceptor could also lead to the synthesis of a wide variety of functionalized molecules. nih.gov Understanding how the fluorine substituent electronically modulates the reactivity of these different sites will be crucial for designing unprecedented chemical transformations.

In Situ Structural Elucidation of Transient Intermediates

Many chemical reactions proceed through high-energy, short-lived transient intermediates that dictate the final product distribution but are difficult to observe directly. A significant challenge in the study of this compound chemistry is the direct characterization of these fleeting species. For example, in reactions involving the nitrile group, intermediates such as imine anions, nitrile ylides, or ketenimines may be formed. acs.orglibretexts.org

Future research must leverage advanced analytical techniques to capture and structurally elucidate these intermediates. In situ spectroelectrochemistry coupled with Nuclear Magnetic Resonance (NMR) is a powerful method for monitoring reactions in real-time and identifying unstable species without the need for chemical trapping agents. researchgate.net This technique could be applied to study the electrochemical behavior of the target compound and characterize any resulting reactive intermediates. researchgate.net Similarly, matrix isolation spectroscopy at cryogenic temperatures can trap and allow for the spectroscopic analysis (e.g., IR) of highly reactive species like nitrenes or ylides that might be generated through photochemical or thermal pathways. acs.org The formation of transient amino dithioacetal (ADTA) intermediates, which can occur when nitriles react with thiols, is another area where in-situ monitoring could provide critical mechanistic insights. ucl.ac.uk

Advanced Computational Predictions for Rational Design of New Derivatives

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of new molecules by predicting their properties and reactivity. wiley.com For this compound, advanced computational methods can guide the rational design of new derivatives with tailored biological or material properties.

A key area for future computational work is to elucidate the precise role of the fluorine atom. Quantum chemical calculations can model how fluorination impacts factors like metabolic stability, binding affinity to biological targets, and lipophilicity. nih.gov Density Functional Theory (DFT) can be used to investigate the reactivity of the nitrile group, helping to tune its electrophilicity for specific applications, such as in the development of covalent inhibitors. nih.gov Furthermore, computational methods can be used to design novel systems where the fluorine atom participates in unconventional interactions like halogen bonding, which could be exploited in crystal engineering or ligand-receptor binding. nih.gov Molecular dynamics (MD) simulations can provide insights into how these molecules interact with biological targets, such as enzymes, paving the way for the structure-based design of potent and selective inhibitors. chemrxiv.org

| Computational Method | Application Area for the Target Compound | Potential Outcome |

|---|---|---|

| Quantum Mechanics (e.g., DFT) | Predicting reaction mechanisms and nitrile reactivity. nih.gov | Guiding the development of novel synthetic reactions. |

| Molecular Docking | Simulating binding to protein active sites. pensoft.net | Designing derivatives as potential enzyme inhibitors. |

| Molecular Dynamics (MD) | Understanding conformational changes and binding stability. chemrxiv.org | Optimizing ligand-receptor interactions. |

| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity. wiley.com | Prioritizing derivatives with favorable drug-like properties. |

Integration with Flow Chemistry and Automated Synthesis Technologies

The transition from traditional batch synthesis to continuous flow processing represents a paradigm shift in chemical manufacturing. mtak.hubohrium.com Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and simplified scalability, all of which are highly relevant for the synthesis of this compound and its derivatives. springerprofessional.de

Future research should focus on developing robust, multi-step continuous flow sequences for synthesizing these compounds. mtak.hu This "telescoped" approach, where intermediates are generated and consumed in a continuous stream without isolation, can dramatically increase efficiency. mtak.hu Flow reactors are particularly well-suited for handling hazardous reagents or performing reactions under high pressure or temperature with greater control and safety. mtak.hu The integration of automated synthesis platforms with real-time analytics and machine learning algorithms could enable the rapid optimization of reaction conditions and the creation of large libraries of derivatives for high-throughput screening, accelerating the discovery of new lead compounds. researchgate.net

Addressing Stereochemical Control Challenges in Complex Synthetic Pathways

The C1 position of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images (enantiomers). For pharmaceutical applications, it is often crucial to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. A significant unresolved challenge is the development of highly stereoselective synthetic routes to access enantiopure versions of this compound.

Future work must focus on asymmetric synthesis. This could involve the use of chiral catalysts, such as N-heterocyclic carbenes (NHCs) or transition metal complexes with chiral ligands, to control the stereochemical outcome of key bond-forming reactions. rsc.org For instance, an asymmetric intramolecular Michael addition could be a strategy to construct the indane skeleton with high enantiocontrol. rsc.org Another powerful approach is biocatalysis, using enzymes like transaminases to perform stereoselective transformations, such as the conversion of a ketone precursor to a chiral amine, with high enantioselectivity and yield. ajpamc.com Developing synthetic pathways that can selectively produce either the (S) or (R) enantiomer remains a critical goal for future research.

Q & A

Q. What are the optimized synthetic routes for 4-fluoro-2,3-dihydro-1H-indene-1-carbonitrile, and how do reaction conditions influence yield?

The compound is synthesized via nucleophilic substitution using 7-fluoro-2,3-dihydroindene-1-one, sodium ethoxide, and tosyl cyanide in tetrahydrofuran (THF) at room temperature for 24 hours . Key factors affecting yield include:

- Solvent choice : THF is preferred for its ability to dissolve both polar and non-polar reagents while stabilizing intermediates.

- Reagent stoichiometry : A 1:1 molar ratio of ketone to cyanide source minimizes side reactions.

- Temperature control : Room temperature avoids decomposition of the nitrile group. Crude yields (~60%) are typical, with purification challenges due to the compound’s gummy consistency . Alternative routes may employ Knoevenagel condensation or catalytic cyanide transfer agents for improved efficiency .

Q. What purification and analytical methods are recommended for characterizing this compound?

- Purification : Despite the crude product being used directly in subsequent steps , recrystallization (e.g., from ethanol) or silica-gel chromatography (eluting with ethyl acetate/petroleum ether mixtures) can isolate high-purity material.

- Analytical techniques :

- TLC : Monitor reaction progress using 30% ethyl acetate in pet ether (Rf ~0.4–0.5) .

- IR spectroscopy : Confirm nitrile absorption at ~2,204 cm⁻¹ and fluorine-related peaks .

- LCMS/APCI : Detect molecular ion peaks (e.g., m/z 177 [M+H]⁺) .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent hydrolysis of the nitrile group .

- Safety protocols : Use PPE (gloves, goggles), avoid inhalation of dust, and work in a fume hood. Incompatible with strong oxidizers due to nitrile reactivity .

Advanced Research Questions

Q. What is the mechanistic role of tosyl cyanide in the synthesis of this compound, and how does fluorine substitution influence reactivity?

Tosyl cyanide acts as a cyanide donor via nucleophilic attack on the carbonyl carbon of the ketone precursor, forming the nitrile group . Fluorine’s electronegativity enhances the electrophilicity of the carbonyl group, accelerating the reaction compared to non-fluorinated analogs (e.g., 6-methoxy derivatives) . Computational studies (e.g., DFT) could further elucidate transition-state stabilization by fluorine .

Q. How can computational modeling (e.g., molecular dynamics, docking) predict the compound’s reactivity or biological interactions?

- Reactivity prediction : Molecular dynamics simulations can model solvent effects on reaction pathways, such as THF’s role in stabilizing intermediates .

- Biological interactions : Docking studies may explore interactions with enzymes (e.g., cytochrome P450) using the compound’s InChI key (e.g., MSRGJIRQQSRJEQ-UHFFFAOYSA-N) to assess metabolic stability .

Q. What derivatization strategies enhance the utility of this compound as a medicinal chemistry intermediate?

- Nitrile reduction : Catalytic hydrogenation or LiAlH₄ converts the nitrile to an amine, enabling peptide coupling (e.g., urea formation, as in compound 12b ).

- Fluorine-directed functionalization : Electrophilic aromatic substitution at the para-fluorine position can introduce halogens or heterocycles .

Q. How do structural analogs (e.g., non-fluorinated or methoxy-substituted indenes) differ in reactivity or application?

- Fluorine vs. methoxy : Fluorine’s electron-withdrawing effect increases electrophilicity, making the compound more reactive in nucleophilic additions compared to 6-methoxy analogs .

- Biological activity : Fluorine enhances metabolic stability and membrane permeability, favoring its use in drug candidates over non-halogenated derivatives .

Methodological Considerations

- Contradictions in synthesis : uses tosyl cyanide, while similar compounds (e.g., 6-methoxy derivatives) employ KCN or NaCN . Researchers must evaluate cyanide source toxicity versus yield.

- Data gaps : Limited biological data exist for this compound. Collaborative studies with pharmacological assays (e.g., kinase inhibition) are recommended.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.